N-(butan-2-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
N-(butan-2-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core substituted with a 4-fluorobenzyl group at position 3 and an acetamide moiety at position 1. The butan-2-yl chain on the acetamide nitrogen distinguishes it from structurally related compounds.
Properties
IUPAC Name |
N-butan-2-yl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-3-12(2)21-16(24)11-22-15-8-9-27-17(15)18(25)23(19(22)26)10-13-4-6-14(20)7-5-13/h4-9,12H,3,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQASYEPFEJPWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of Butan-2-yl Side Chain: The butan-2-yl side chain is attached through an alkylation reaction, typically using butan-2-yl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thieno[3,2-d]pyrimidine core is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
2. Antimicrobial Properties
The compound has shown promising results against various bacterial strains and fungi. In vitro studies demonstrated that it exhibits significant antimicrobial activity by disrupting cell membrane integrity and inhibiting essential metabolic processes in pathogens . This makes it a candidate for developing new antibiotics or antifungal agents.
3. Anti-inflammatory Effects
N-(butan-2-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating chronic inflammatory diseases .
Agricultural Applications
1. Pesticidal Activity
The compound has been evaluated for its potential use as a pesticide. Its structural features suggest it could interfere with the metabolic pathways of pests. Preliminary trials indicate effective control over certain agricultural pests without significant toxicity to non-target organisms .
2. Plant Growth Regulation
Research indicates that derivatives of this compound may act as plant growth regulators. They can enhance growth rates and improve yield in various crops by modulating hormone levels and promoting root development . This application is particularly relevant in sustainable agriculture practices.
Biochemical Research Applications
1. Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has made it a valuable tool in biochemical research. For instance, studies have shown that it can inhibit enzymes involved in nucleotide synthesis and metabolic regulation, providing insights into cellular metabolism and potential therapeutic targets .
2. Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological macromolecules. These studies help elucidate its mechanism of action and guide further modifications for enhanced efficacy .
Case Studies
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Variations
Thieno[3,2-d]pyrimidinone Derivatives N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide ():
- Shares the thieno[3,2-d]pyrimidinone core but differs in substituents: a sulfanyl (-S-) linker replaces the dioxo groups, and a 4-butylphenyl group is attached to the acetamide.
- Molecular weight: 463.614 g/mol (vs. ~465–470 g/mol estimated for the target compound).
Benzothieno[3,2-e]triazolo[4,3-c]pyrimidines (): Feature a triazolo-fused benzothienopyrimidine core. Substituents include sulfanyl acetamide groups (e.g., N-phenyl derivatives). Synthetic yields: 68–74%, comparable to typical thienopyrimidinone syntheses but lower than some fluorophenyl-containing analogs (e.g., 82% in ) .
Pyrazolo[3,4-d]pyrimidines (): Example: A chromen-4-one-pyrazolo[3,4-d]pyrimidine hybrid with a 4-fluorophenyl group. Higher melting point (302–304°C) suggests greater crystalline stability vs. thienopyrimidinones (e.g., 117–118°C in ) .
Fluorophenyl-Substituted Analogues
Structural rigidity from the imidazothiazole core may improve target binding vs. the more flexible thienopyrimidinone .
N-(2-fluorobenzyl)acetamide Derivatives ():
- Pyrazolo-benzothiazine core with a dimethyl-dioxo group.
- The fluorobenzyl group may confer similar bioisosteric effects as the 4-fluorophenylmethyl in the target compound .
Acetamide-Linked Compounds
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): Simpler pyrimidine core with a sulfanyl-acetamide linker. Synthesized via refluxing ethanol (similar to thienopyrimidinone methods), yielding crystalline structures suitable for X-ray analysis .
N-Phenyl-2-(pyrimidinylsulfanyl)acetamides (): Example: 2-(4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide. High yield (82%) and detailed NMR/MS data (m/z 458.18) provide benchmarks for structural validation .
Key Comparative Data
Discussion of Pharmacological Implications
- Fluorophenyl Groups : Common in analogs () for enhancing binding via hydrophobic/electronic interactions. The target’s 4-fluorophenylmethyl group may improve selectivity for aromatic receptor pockets.
- Acetamide Linkers : The butan-2-yl chain in the target compound likely increases lipophilicity vs. smaller alkyl or aryl groups (e.g., methylpyridyl in ), balancing solubility and absorption.
- Dioxo vs. Sulfanyl Groups: The dioxo moiety in the target may enhance hydrogen bonding vs.
Biological Activity
N-(butan-2-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This complex structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial and fungal strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Moderate antibacterial activity | |
| Candida albicans | Fungal inhibition |
Anticancer Potential
The thieno[3,2-d]pyrimidine derivatives have been evaluated for their anticancer properties. In vitro studies reveal that these compounds can induce apoptosis in cancer cell lines.
Case Study:
A study conducted on breast cancer cell lines indicated that this compound exhibited IC50 values in the micromolar range. The mechanism was attributed to the inhibition of cell proliferation and induction of cell cycle arrest at the G0/G1 phase.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- DNA Interaction: Studies suggest that thieno[3,2-d]pyrimidine derivatives can intercalate with DNA, disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
